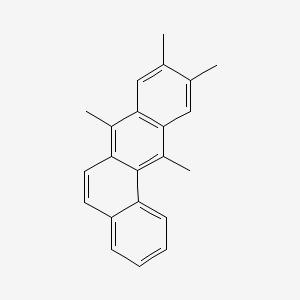

BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

Description

Contextualization of Methylated Benz(a)anthracenes in Environmental and Biological Research

Methylated derivatives of parent PAHs like benz(a)anthracene (B33201) are of significant interest because they are commonly found alongside their unsubstituted counterparts in contaminated sites and are generated from sources such as fossil fuels and industrial processes. researchgate.net The presence of methyl groups can alter the physical, chemical, and biological properties of the PAH molecule.

In environmental contexts, methylation can influence a compound's persistence, bioavailability, and degradation pathways. Biologically, the position and number of methyl groups can drastically affect the metabolic activation and detoxification of the compound within an organism. For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) has been studied in various biological systems, including fungi and rat liver microsomes, revealing complex pathways that lead to different metabolites. nih.gov These metabolic processes are crucial for determining the ultimate biological effect of the compound, including its potential to bind to DNA and initiate carcinogenesis.

Significance of Alkyl Substitution Patterns in Polycyclic Aromatic Hydrocarbon Research

The pattern of alkyl substitution on a PAH backbone is a key determinant of its biological activity. Research has consistently shown that the location of methyl groups on the benz(a)anthracene structure dramatically influences its carcinogenicity. The parent compound, benz(a)anthracene, is itself a known carcinogen that can be metabolically activated to reactive diol epoxides in the "bay region" of the molecule. epa.gov

The addition of methyl groups can either enhance or diminish this activity. For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a well-established, potent organ-specific carcinogen widely used in experimental cancer research. nih.govnih.gov Its high activity is attributed to the specific positioning of the methyl groups, which influences the molecule's electronic properties and its interaction with metabolic enzymes like cytochrome P-450. nih.gov Conversely, other methylation patterns on the benz(a)anthracene skeleton may result in compounds with significantly lower or different toxicological profiles. The precise effect of the 7,9,10,12-tetramethyl substitution pattern remains uncharacterized due to the lack of specific studies.

Historical and Current Paradigms in Polycyclic Aromatic Hydrocarbon Mechanistic Studies

The study of PAH-induced carcinogenesis has evolved over decades. An early and enduring paradigm is the "bay region" theory, which posits that PAHs are metabolically activated to form highly reactive diol-epoxides on a saturated, angular benzo-ring that is part of a bay region of the hydrocarbon. researchgate.net These electrophilic metabolites can then form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. researchgate.net

Current research continues to build on this foundation, employing advanced computational and analytical techniques. Computational studies, for example, are used to model the stability of carbocations formed from PAH metabolites and predict their reactivity towards DNA bases like guanine. researchgate.net Furthermore, modern mechanistic studies investigate a wider range of biological effects beyond direct genotoxicity, including the role of PAHs in inducing oxidative stress, disrupting cellular signaling pathways, and modulating enzyme activities related to neurotoxicity. nih.gov These advanced approaches provide a more holistic understanding of PAH toxicity, though their application to sparsely studied compounds like 7,9,10,12-tetramethylbenz(a)anthracene has not yet been documented.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63019-70-5 |

|---|---|

Molecular Formula |

C22H20 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

7,9,10,12-tetramethylbenzo[a]anthracene |

InChI |

InChI=1S/C22H20/c1-13-11-20-15(3)18-10-9-17-7-5-6-8-19(17)22(18)16(4)21(20)12-14(13)2/h5-12H,1-4H3 |

InChI Key |

DESKSYWHCHZQSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=C3C(=C2C)C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Environmental Research on Benz a Anthracene, 7,9,10,12 Tetramethyl

Formation Pathways and Environmental Genesis

The presence of PAHs in the environment is attributable to a combination of high-temperature pyrogenic (combustion) processes, petrogenic sources (crude oil and its derivatives), and, to a lesser extent, biogenic and geogenic formation over geological timescales. For a highly alkylated compound such as 7,9,10,12-tetramethylbenz(a)anthracene, pyrogenic and petrogenic pathways are the dominant sources.

Pyrogenic PAHs are formed during the incomplete combustion of organic matter, such as fossil fuels, biomass, and waste. nih.gov The formation of the benz(a)anthracene (B33201) skeleton and its subsequent methylation involves complex radical-based reactions at high temperatures. Several mechanisms are key to the growth of aromatic systems.

Hydrogen Abstraction Acetylene (B1199291) Addition (HACA): This is a widely accepted mechanism for the growth of PAH molecules. mit.edu The process involves a repetitive sequence starting with the abstraction of a hydrogen atom from an aromatic ring, creating an aryl radical. This radical site then undergoes the addition of an acetylene (C₂H₂) molecule. Subsequent intramolecular cyclization and rearrangement reactions lead to the formation of a new aromatic ring. While HACA is fundamental to building the core PAH structure, it does not directly account for methylation.

Methyl Addition Cyclization (MAC): The high degree of methylation on 7,9,10,12-tetramethylbenz(a)anthracene strongly suggests the importance of pathways involving methyl radicals (•CH₃), which are abundant in many combustion flames. mdpi.com The MAC mechanism is initiated by the addition of methyl radicals to an existing PAH structure. This is often followed by hydrogen abstraction from the added methyl group, creating a benzylic-type radical which can then lead to cyclization or further additions. The sequential addition of methyl radicals to a growing or existing benz(a)anthracene core is a plausible pathway for the formation of this tetramethylated isomer. Studies on the pyrolysis of toluene (B28343) (a methyl-substituted benzene) have shown that methyl radicals play a unique role in the sequential growth of hexagonal carbon networks. mdpi.com

Hydrogen Abstraction Vinyl Radical Addition (HAVA): Similar to HACA, the HAVA mechanism involves the addition of a small hydrocarbon radical to an aryl radical. nih.gov In this case, the vinyl radical (•C₂H₃) is the growth species. This pathway is considered a significant contributor to PAH formation, particularly at moderate temperatures. mdpi.com Like HACA, HAVA primarily contributes to the growth of the ring system rather than its methylation.

The final structure of 7,9,10,12-tetramethylbenz(a)anthracene is likely the result of a combination of these mechanisms, where HACA and similar pathways build the foundational four-ring aromatic system, and MAC processes are responsible for the extensive methylation.

While some PAHs have known natural origins, these are typically specific compounds derived from biological precursors over long geological periods (diagenesis). researchgate.net For instance, retene (B1680549) is a PAH derived from abietic acid found in plant resins, and other specific PAHs can be formed from pentacyclic triterpenes. researchgate.netresearchgate.net

However, there is no documented evidence to suggest a significant biogenic or geogenic pathway for the formation of highly alkylated PAHs like 7,9,10,12-tetramethylbenz(a)anthracene. Its structure does not correspond to known biogenic precursors. Instead, polymethylated PAHs are characteristic markers of petrogenic sources (e.g., crude oil, coal) and certain high-temperature pyrogenic processes. nih.govnih.gov Therefore, its presence in the environment is almost exclusively attributed to anthropogenic activities related to the combustion and spillage of fossil fuels. ijaar.org

Environmental Fate and Transport Dynamics

The environmental distribution of a PAH is governed by its physicochemical properties, such as volatility, water solubility, and hydrophobicity (often measured by the octanol-water partition coefficient, Log Kₒw). Alkylation generally decreases volatility and water solubility while increasing hydrophobicity.

In the atmosphere, PAHs exist in both the gas phase and adsorbed to particulate matter. pjoes.com The distribution between these two phases, known as gas-particle partitioning, is critical to their transport, deposition, and degradation. nih.gov

Expected Partitioning Behavior: Benz(a)anthracene has four aromatic rings and is considered a semi-volatile organic compound, with a tendency to be found in both phases depending on temperature. The addition of four methyl groups to the structure increases the molecular weight and is expected to significantly lower its vapor pressure. Consequently, 7,9,10,12-tetramethylbenz(a)anthracene is expected to be predominantly associated with the particulate phase in the atmosphere under most ambient conditions. nih.gov

Transport and Deposition: PAHs adsorbed to fine particulate matter can undergo long-range atmospheric transport. pjoes.com The primary removal mechanisms from the atmosphere are wet deposition (scavenging by rain and snow) and dry deposition (gravitational settling of particles). nih.gov Therefore, atmospheric emissions of this compound will likely result in its deposition to terrestrial and aquatic ecosystems, potentially far from the original source.

| Environmental Compartment | Expected Behavior | Governing Principles |

|---|---|---|

| Atmosphere | Predominantly adsorbed to particulate matter | Low volatility and high molecular weight due to tetramethylation |

| Water | Low solubility; rapid partitioning to suspended solids and sediment | High hydrophobicity (high Log Kₒw) |

| Soil/Sediment | Strongly adsorbs to organic matter; acts as a long-term sink | High hydrophobicity and low water solubility |

Once deposited from the atmosphere or released directly, the fate of 7,9,10,12-tetramethylbenz(a)anthracene in water and soil is dictated by its high hydrophobicity.

Aquatic Systems: Due to very low water solubility, the compound will not persist in the dissolved phase for long. It will rapidly partition from the water column to suspended organic particles and ultimately accumulate in the sediment. nih.gov Sediments are recognized as the primary sink for high molecular weight PAHs in aquatic environments. nih.gov Alkylated PAHs often constitute a major fraction of total PAHs found in contaminated sediments. acs.org

Terrestrial Systems: In soil, the compound is expected to bind strongly to soil organic matter. pjoes.com This strong adsorption limits its mobility and leaching into groundwater. However, it also contributes to its long-term persistence in the topsoil layers. nih.gov Soils in urban and industrial areas, as well as those impacted by atmospheric deposition, can act as significant reservoirs for PAHs. nih.gov

Environmental Transformation and Degradation Processes

PAHs are removed from the environment through abiotic (e.g., photodegradation) and biotic (e.g., microbial degradation) processes. The structure of the molecule, including the number and position of alkyl groups, can influence the rates and pathways of these transformations.

Photodegradation: Many PAHs can be degraded by sunlight, particularly in the presence of oxygen. unict.it Benz(a)anthracene is known to undergo photooxidation, often forming products such as benz(a)anthracene-7,12-dione. researchgate.net It is expected that 7,9,10,12-tetramethylbenz(a)anthracene would also be susceptible to photodegradation. The reaction would likely be initiated at the electronically rich regions of the aromatic system. The rate of degradation could, however, be influenced by the methyl groups, which may alter the electronic properties of the molecule or sterically hinder reactions.

Biodegradation: Microbial degradation is a crucial pathway for the natural attenuation of PAHs in soil and sediment. bohrium.com Bacteria and fungi can initiate PAH degradation, typically by using dioxygenase enzymes to introduce hydroxyl groups onto the aromatic rings, leading to ring fission and eventual mineralization. nih.gov Studies on the parent compound, benz(a)anthracene, have identified several bacterial strains capable of its degradation. nih.govpjoes.com The presence of alkyl substituents can affect biodegradability. In some cases, methylation can hinder the initial enzymatic attack, making the compound more recalcitrant. However, many microorganisms have been shown to degrade various alkylated PAHs. nih.gov Specific microbial degradation pathways for 7,9,10,12-tetramethylbenz(a)anthracene have not been documented, but it is plausible that organisms capable of degrading other methylated PAHs could transform it, although likely at a slower rate than the parent compound.

| Process | General Mechanism for Related PAHs | Expected Outcome for Target Compound |

|---|---|---|

| Photodegradation | Reaction with UV light and oxygen, often forming quinones. | Likely to occur, but rates and products may be modified by methyl groups. |

| Biodegradation (Aerobic) | Initial attack by dioxygenase enzymes, leading to ring cleavage. | Possible by specialized microorganisms, but likely slow due to high methylation and hydrophobicity. |

Photochemical Degradation Mechanisms

Specific experimental studies detailing the photochemical degradation mechanisms of 7,9,10,12-tetramethylbenz(a)anthracene have not been identified in published environmental research. However, the degradation pathways for the parent anthracene (B1667546) and benz(a)anthracene structures are well-documented and serve as a predictive framework.

Polycyclic aromatic hydrocarbons (PAHs) are known to undergo photooxidation in the presence of sunlight and oxygen. For anthracene and its derivatives, a primary mechanism is the reaction with singlet oxygen to form endoperoxides across the central rings. plos.org These endoperoxides are often unstable and can undergo further reactions. Another common pathway is oxidation to form quinones; for instance, anthracene can be photolytically degraded to 9,10-anthraquinone. regulations.gov The presence of substituents, such as the four methyl groups in 7,9,10,12-tetramethylbenz(a)anthracene, is expected to influence the rate and regioselectivity of these photochemical reactions, but specific products and degradation kinetics for this compound remain uncharacterized.

Microbial Biotransformation and Biodegradation Research

There is no specific research available in the reviewed literature concerning the microbial biotransformation or biodegradation of 7,9,10,12-tetramethylbenz(a)anthracene. Studies on closely related methylated PAHs indicate that microorganisms are capable of transforming these compounds, suggesting potential pathways.

Research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has shown that different microorganisms utilize distinct metabolic pathways.

The fungus Cunninghamella elegans metabolizes DMBA to form dihydrodiols (DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol) as major products, as well as hydroxylated methyl groups. nih.gov

In contrast, the bacteria Pseudomonas aeruginosa and the fungus Penicillium notatum primarily produce methyl-hydroxylated metabolites without forming dihydrodiols. nih.govnih.gov

These findings suggest two likely, but speculative, initial transformation pathways for 7,9,10,12-tetramethylbenz(a)anthracene by microbial communities: oxidation of the methyl groups to form hydroxymethyl derivatives, and enzymatic dihydroxylation of the aromatic rings. Without direct experimental evidence, the specific metabolites, operative microbial species, and degradation rates are unknown.

Table 1: Observed Microbial Metabolites of 7,12-dimethylbenz[a]anthracene No specific data is available for BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-. The table below is based on research on a related compound.

| Microorganism | Parent Compound | Major Metabolites Observed |

| Cunninghamella elegans | 7,12-dimethylbenz[a]anthracene | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, 7-hydroxymethyl and 12-hydroxymethyl derivatives nih.gov |

| Pseudomonas aeruginosa | 7,12-dimethylbenz[a]anthracene | Two distinct methyl-hydroxylated metabolites nih.gov |

| Penicillium notatum | 7,12-dimethylbenz[a]anthracene | Two distinct methyl-hydroxylated metabolites nih.gov |

Abiotic Chemical Transformation Pathways (e.g., Oxidation, Nitration, Halogenation)

Specific studies on the abiotic chemical transformation pathways for 7,9,10,12-tetramethylbenz(a)anthracene are absent from the scientific literature. The reactivity of PAHs in the environment through processes like oxidation, nitration, and halogenation is generally understood, but the influence of the specific substitution pattern of this tetramethyl-isomer has not been investigated.

Oxidation: Abiotic oxidation is a significant fate process for PAHs. The parent compound, benz(a)anthracene, can be oxidized to form benz(a)anthracene-7,12-dione, a stable product commonly found in contaminated environments. ub.edu It is plausible that 7,9,10,12-tetramethylbenz(a)anthracene could also be oxidized, though the methyl groups at the 7- and 12-positions might sterically hinder or alter this transformation compared to the parent compound.

Nitration and Halogenation: PAHs can react with atmospheric nitrogen oxides to form nitro-PAHs, and with halogens, though these reactions are less studied in the context of complex methylated PAHs in the environment. The positions of the four electron-donating methyl groups on the benz(a)anthracene skeleton would strongly direct the electrophilic substitution sites for nitration and halogenation. However, without empirical data, the specific reaction products and their environmental significance remain speculative.

Molecular and Cellular Mechanistic Research of Benz a Anthracene, 7,9,10,12 Tetramethyl

Metabolic Activation and Biotransformation Pathways

No research articles or experimental data were found that specifically describe the metabolic activation and biotransformation pathways of BENZ(a)ANTHRACENE (B33201), 7,9,10,12-TETRAMETHYL-.

Cytochrome P450 Enzyme System Interactions (e.g., CYP1A1, CYP1B1, CYP2C19, CYP3A4-mediated oxidation)

There is no available information detailing the interaction of BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- with the cytochrome P450 enzyme system. Specific data on its metabolism by CYP1A1, CYP1B1, CYP2C19, or CYP3A4 is not present in the current scientific literature.

Conjugation Processes and Metabolite Excretion Pathways

Information regarding the conjugation processes (e.g., glucuronidation, sulfation) and the subsequent excretion pathways for metabolites of BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- is not available.

DNA Adduct Formation and Interaction Research

No published research could be located that investigates the formation of DNA adducts by BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-.

Structural Characterization of DNA Adducts (e.g., Purine (B94841) Adducts, Depurinating Adducts)

There are no studies available that provide a structural characterization of any DNA adducts, including purine adducts or depurinating adducts, formed from BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-.

Quantitative Assessment of Adduct Levels in Model Systems

No data exists on the quantitative assessment of DNA adduct levels of BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- in any in vitro or in vivo model systems.

Mechanisms of DNA Repair Pathway Modulation

There is currently no available scientific literature detailing the specific mechanisms by which BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- modulates DNA repair pathways. Research on other PAHs, such as DMBA, has shown that these compounds can form DNA adducts, leading to the activation of various DNA repair mechanisms, including nucleotide excision repair (NER) and base excision repair (BER). However, the specific DNA adducts formed by the 7,9,10,12-tetramethyl variant and the subsequent cellular response have not been characterized.

Table 1: Status of Research on DNA Repair Pathway Modulation by BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

| DNA Repair Mechanism | Findings for BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- |

| Nucleotide Excision Repair (NER) | No data available |

| Base Excision Repair (BER) | No data available |

| Mismatch Repair (MMR) | No data available |

| Homologous Recombination (HR) | No data available |

| Non-Homologous End Joining (NHEJ) | No data available |

Receptor-Mediated Signaling and Gene Expression Modulation

Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Gene Regulation (e.g., CYP1A1, CYP1A2 induction)

The interaction of BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- with the Aryl Hydrocarbon Receptor (AhR) has not been experimentally determined. The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding, the AhR translocates to the nucleus and induces the expression of a battery of genes, including the cytochrome P450 enzymes CYP1A1 and CYP1A2, which are involved in the metabolic activation of PAHs.

Without experimental data, it is not possible to confirm whether BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- acts as an agonist or antagonist of the AhR, nor to what extent it may induce the expression of downstream target genes.

Table 2: Status of Research on AhR Agonism and Downstream Gene Regulation by BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

| Parameter | Findings for BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- |

| AhR Binding Affinity | No data available |

| CYP1A1 Induction | No data available |

| CYP1A2 Induction | No data available |

Interactions with Other Nuclear Receptors and Signaling Cascades (e.g., Constitutive Androstane Receptor (CAR))

There is no research available on the potential interactions of BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- with other nuclear receptors such as the Constitutive Androstane Receptor (CAR). CAR is another key xenobiotic sensor that regulates the expression of genes involved in the metabolism and clearance of foreign compounds. The ability of this specific tetramethylated benz(a)anthracene to activate or inhibit CAR, or to engage in crosstalk with other signaling cascades, remains an uninvestigated area.

Table 3: Status of Research on Interactions with Other Nuclear Receptors by BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

| Nuclear Receptor/Signaling Cascade | Findings for BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- |

| Constitutive Androstane Receptor (CAR) | No data available |

| Pregnane X Receptor (PXR) | No data available |

| Estrogen Receptor (ER) | No data available |

| Other Signaling Cascades | No data available |

Advanced Analytical Methodologies in Benz a Anthracene, 7,9,10,12 Tetramethyl Research

Comprehensive Extraction and Sample Preparation Techniques for Complex Matrices

The effective analysis of 7,9,10,12-tetramethylbenz[a]anthracene from complex matrices such as soil, sediment, water, or biological tissues begins with a robust extraction and sample preparation protocol. The primary goal is to isolate the target analyte from interfering matrix components and preconcentrate it to levels suitable for instrumental analysis. Given the hydrophobic nature of PAHs, these methods are designed to efficiently partition the analyte into a solvent or onto a sorbent. acs.org

Traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction have been widely used. researchgate.net LLE is effective for aqueous samples, using an immiscible organic solvent to extract the PAHs. nih.gov However, these conventional techniques are often time-consuming and require large volumes of organic solvents. researchgate.net

Modern approaches focus on miniaturization and increased efficiency. Solid-phase extraction (SPE) is a widely adopted technique that involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the PAHs. The analytes are later eluted with a small volume of a suitable solvent. For solid samples, ultrasonic extraction combined with SPE can achieve high isolation efficiency. More advanced techniques include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) , which minimize solvent use and integrate extraction and preconcentration into a single step. nih.gov

Table 1: Comparison of Extraction Techniques for PAHs

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, effective for large volumes. | Requires large solvent volumes, can be labor-intensive. | Water, biological fluids. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by elution. | High recovery, good selectivity, reduced solvent use. | Can be prone to matrix effects, cartridge cost. | Water, air, tissue extracts. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | High extraction efficiency for solid samples. | Very time-consuming, requires large solvent volumes. | Soil, sediment, solid waste. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber, followed by thermal desorption. | Solvent-free, simple, integrates sampling and extraction. | Fiber fragility, limited sample volume capacity. | Water, air (headspace). |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the sample. | Fast, low solvent consumption, high enrichment factor. | Limited to liquid samples. | Water. |

High-Resolution Chromatographic Separation and Detection

Chromatography is the cornerstone for separating complex mixtures of PAHs, which often contain numerous isomers with similar physical properties. High-resolution techniques coupled with sensitive detectors are essential for accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile PAHs like 7,9,10,12-tetramethylbenz[a]anthracene. The separation of closely related isomers, such as different methyl-substituted benz[a]anthracenes, is critical as their biological activities can vary significantly. This separation is achieved using high-resolution capillary columns, typically with non-polar or mid-polar stationary phases. gcms.cz

The mass spectrometer serves as a highly selective and sensitive detector. In full-scan mode, it provides mass spectra that can be used for tentative identification based on the molecular ion and fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument monitors only a few specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. gcms.cz For even greater selectivity, especially in highly complex matrices, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be used. umanitoba.ca This technique monitors a specific fragmentation of a selected precursor ion, providing a highly specific signal for the target compound. umanitoba.ca

Table 2: Illustrative GC-MS Parameters for PAH Isomer Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | SH-I-PAH (60 m x 0.25 mm I.D., 0.10 µm) | Provides high-resolution separation of PAH isomers. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium | Inert carrier gas for transporting analytes through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 350°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | EI provides characteristic fragmentation patterns; CI can enhance the molecular ion signal for isomer differentiation. gcms.cz |

| MS Acquisition | SIM or MRM Mode | Increases sensitivity and selectivity for target analytes. |

To understand the biological fate of 7,9,10,12-tetramethylbenz[a]anthracene, it is crucial to identify its metabolic products. PAHs are typically metabolized by enzymes into more polar compounds, such as phenols, dihydrodiols, and diol-epoxides, to facilitate excretion. nih.govnih.gov These metabolites are often thermally unstable and not amenable to GC analysis without derivatization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the ideal platform for this purpose. Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the parent compound from its various metabolites based on polarity. The separated compounds are then introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. A precursor ion corresponding to a potential metabolite is selected and fragmented to produce a characteristic product ion spectrum. By analyzing these fragmentation patterns, the identity of the metabolite can be confirmed. For example, studies on the related compound DMBA have identified numerous metabolites, including hydroxymethyl derivatives and various trans-dihydrodiols, using these methods. nih.govnih.govnih.gov It is expected that 7,9,10,12-tetramethylbenz[a]anthracene would undergo similar metabolic transformations.

Table 3: Known Metabolites of the Analog 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) Identified by HPLC

| Metabolite | Metabolic Reaction |

|---|---|

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Methyl group oxidation |

| 7-Methyl-12-hydroxymethylbenz[a]anthracene | Methyl group oxidation |

| 7,12-Dihydroxymethylbenz[a]anthracene | Methyl group oxidation |

| DMBA-trans-3,4-dihydrodiol | Aromatic ring hydroxylation |

| DMBA-trans-5,6-dihydrodiol | Aromatic ring hydroxylation |

| DMBA-trans-8,9-dihydrodiol | Aromatic ring hydroxylation |

Source: Data derived from studies on DMBA metabolism. nih.govnih.gov

Advanced Spectroscopic Characterization Methods

While chromatographic methods are powerful for separation and detection, definitive structural confirmation of novel compounds or metabolites requires advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is particularly valuable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for confirming the identity of metabolites where, for instance, one or more oxygen atoms have been added to the parent structure. umanitoba.ca

Biomarker-Based Analytical Approaches

To assess the biological impact of exposure to 7,9,10,12-tetramethylbenz[a]anthracene, biomarker-based approaches are employed. Many carcinogenic PAHs, after metabolic activation to reactive diol-epoxides, can bind covalently to DNA, forming DNA adducts. These adducts are considered critical lesions that can lead to mutations and initiate cancer.

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of measuring as few as one adduct per 10⁹ to 10¹⁰ normal nucleotides. researchgate.net The method involves:

Isolating DNA from exposed cells or tissues.

Enzymatically digesting the DNA into individual deoxynucleoside 3'-monophosphates.

Enriching the adducts relative to the normal nucleotides.

Transferring a radiolabel ([γ-³²P]) from ATP to the adducts using T4 polynucleotide kinase.

Separating the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC) or HPLC.

Detecting and quantifying the adducts by their radioactive decay.

Studies on DMBA have successfully used this technique to quantify the formation and persistence of DNA adducts in target tissues, providing a direct measure of genotoxic effect. nih.govnih.gov This approach would be directly applicable to investigating the potential of 7,9,10,12-tetramethylbenz[a]anthracene to damage DNA.

Computational and Theoretical Investigations of Benz a Anthracene, 7,9,10,12 Tetramethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) Applications to Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For a molecule like BENZ(a)ANTHRACENE (B33201), 7,9,10,12-TETRAMETHYL-, DFT can be used to determine a variety of electronic properties that are crucial for predicting its chemical reactivity. rsc.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted benz(a)anthracenes, these calculations can pinpoint specific sites on the aromatic rings or methyl groups that are susceptible to metabolic attack or covalent bond formation. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties This table represents typical output parameters from a DFT calculation for a polycyclic aromatic hydrocarbon, illustrating the type of data used to assess reactivity.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 eV |

| Ionization Potential | Energy required to remove an electron | 5.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.0 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.45 eV |

Ab Initio and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzyme Interactions

While DFT is excellent for studying a molecule in isolation, understanding its behavior in a biological environment, such as the active site of a metabolic enzyme (e.g., cytochrome P450), requires more advanced methods. Ab initio QM/MM calculations provide a solution by combining the high accuracy of quantum mechanics (QM) for the reactive center with the computational efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment.

In this hybrid approach, the substrate (BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-) and the key amino acid residues and cofactors in the enzyme's active site are treated with a high-level QM method. The rest of the protein and the surrounding water molecules are modeled using a classical MM force field. This allows for the accurate simulation of chemical reactions, such as the oxidation of the PAH, providing detailed information on reaction mechanisms, transition states, and activation energies. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-, MD simulations can model its interaction with biological receptors, such as the Aryl Hydrocarbon Receptor (AhR), which is known to be activated by many PAHs. nih.govrsc.org

The simulation begins with a starting structure of the ligand-receptor complex, often obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. By calculating the forces between atoms and integrating Newton's equations of motion, MD simulations generate a trajectory that reveals how the ligand binds to the receptor, the stability of the complex, and the specific intermolecular interactions (e.g., van der Waals, π-π stacking) that govern binding affinity. nih.govrsc.org These simulations can also calculate the binding free energy, providing a quantitative measure of how strongly the molecule interacts with the receptor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netuninsubria.it For a class of compounds like substituted benz(a)anthracenes, QSAR can be used to build predictive models for endpoints such as carcinogenicity or receptor binding affinity. researchgate.net

The development of a QSAR model involves calculating a set of numerical descriptors for each molecule, which can be electronic (e.g., atomic charges, HOMO/LUMO energies from DFT), topological, or steric. researchgate.net A statistical method, such as multiple linear regression, is then used to generate an equation that links these descriptors to the observed activity. uninsubria.it For substituted benz(a)anthracenes, studies have shown that the electronic properties of specific regions, such as the bay-region and K-region, are often critical determinants of their carcinogenic potential. researchgate.net

Table 2: Example of a Generic QSAR Model Equation This table illustrates the typical structure of a QSAR equation, where biological activity is predicted based on calculated molecular descriptors.

| Model Component | Description |

| Equation | log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Dependent Variable | A quantitative measure of biological activity (e.g., log(1/IC50), Iball Index). |

| Descriptors | Calculated molecular properties. Examples for PAHs include: Local Atomic Hardness (Cx), LUMO Energy, Molecular Shape Indices. researchgate.net |

| Coefficients (cn) | Numerically derived constants that weight the importance of each descriptor. |

In Silico Prediction of Metabolic Pathways and Adduct Formation Potential

The biological activity of many PAHs is dependent on their metabolic activation into reactive intermediates that can bind to DNA, forming adducts and initiating carcinogenesis. In silico (computer-based) tools can predict the likely metabolic fate of a compound like BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-.

These predictive models often use databases of known metabolic reactions and rule-based systems to identify which sites on the molecule are most likely to be oxidized by metabolic enzymes like cytochrome P450s. For substituted benz(a)anthracenes, common metabolic transformations include hydroxylation of the methyl groups and the formation of dihydrodiols and diol-epoxides on the aromatic rings. nih.govnih.gov Quantum chemical calculations of reactivity (see 5.1.1) can be used to refine these predictions by identifying the most electronically favorable sites for oxidation. By predicting the formation of highly reactive metabolites, such as bay-region diol-epoxides, these models can assess the potential of the parent compound to form DNA adducts and exhibit mutagenic or carcinogenic properties.

Emerging Research Frontiers and Future Perspectives for Methylated Benz a Anthracenes

Development of Novel Integrated Omics Approaches in Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of how methylated benz(a)anthracenes exert their biological effects. These high-throughput approaches allow for a comprehensive, system-wide view of molecular changes within an organism or cell upon exposure.

Integrated omics studies are moving beyond single-endpoint analyses to create a holistic picture of the mechanistic pathways. For instance, research on the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) has shown significant alterations in the expression of microRNAs (miRNAs), such as miR-9-3, and the mTORC1 gene, which are crucial in cell regulation. nih.gov Future studies on 7,9,10,12-tetramethylbenz(a)anthracene could employ a similar approach, combining transcriptomics (to identify changes in miRNA and mRNA expression) with proteomics (to quantify resulting protein changes) and metabolomics (to measure shifts in metabolic pathways).

Furthermore, epigenetic modifications, such as DNA methylation, are a key area of investigation. Exposure to PAHs from various environmental sources has been associated with gene-specific promoter methylation in breast cancer and global methylation changes in peripheral blood. nih.gov Studies have also linked PAH exposure to altered DNA methylation of imprinted genes in sperm. frontiersin.org Applying these epigenomic approaches to specific isomers like 7,9,10,12-tetramethylbenz(a)anthracene will be critical in elucidating how methylation patterns on the PAH molecule influence methylation patterns in the genome, potentially leading to adverse health outcomes.

Table 1: Application of Omics Technologies in Methylated Benz(a)anthracene (B33201) Research

| Omics Technology | Application in Mechanistic Studies | Potential Insights for 7,9,10,12-tetramethylbenz(a)anthracene |

| Genomics/Epigenomics | Investigating DNA adduct formation and changes in DNA methylation patterns. nih.govfrontiersin.org | Understanding the genotoxic potential and epigenetic effects specific to its structure. |

| Transcriptomics | Analyzing changes in gene expression, including mRNAs and non-coding RNAs like miRNAs. nih.gov | Identifying key genes and regulatory pathways (e.g., AhR signaling) perturbed by exposure. |

| Proteomics | Quantifying alterations in the protein landscape, including enzymes involved in metabolism (e.g., Cytochrome P450s). nih.gov | Elucidating the metabolic activation and detoxification pathways. |

| Metabolomics | Profiling changes in endogenous small-molecule metabolites. | Revealing disruptions in cellular metabolism and identifying biomarkers of exposure or effect. |

Advanced Computational Modeling for Environmental and Biological Systems

Computational chemistry and toxicology are becoming indispensable tools for predicting the behavior and toxicity of methylated PAHs. Quantum chemical studies, for example, have been used to calculate molecular properties for various methyl derivatives of benz(a)anthracene. nih.gov These models help predict the molecule's reactivity towards metabolic activation and detoxification, as well as the stability of potential carcinogenic intermediates like carbocations. nih.govresearchgate.net

Key findings from these computational approaches include:

Metabolite Prediction: Calculated substrate reactivities have successfully predicted major metabolites, validating their use in structure-activity relationship studies. nih.gov

Carcinogenicity Correlation: Positive correlations have been established between observed carcinogenic potencies and both the reactivity of the parent PAH towards initial bay region epoxidation and the stability of the resulting diol epoxide carbocations. nih.gov

Carbocation Stability: Bay-region carbocations, which are implicated in the carcinogenic mechanism of PAHs, are formed through energetically favorable processes. Computational models can effectively determine the relative stabilities of these carbocations in different media, such as the gas phase and in water. researchgate.net

Comparative Mechanistic Research on Isomeric Methylated Benz(a)anthracenes

The position and number of methyl groups on the benz(a)anthracene skeleton dramatically influence its biological activity. Comparative studies of different isomers are crucial for understanding these structure-activity relationships. Research has shown that methyl substitution significantly affects properties ranging from tumor-initiating activity to the activation of cellular signaling pathways. nih.govnih.gov

For example, studies comparing monomethylated benz(a)anthracenes (MeBaAs) revealed that methyl substitution generally enhances the ability of the compound to activate the aryl hydrocarbon receptor (AhR), a key step in the toxic mechanism of many PAHs. nih.gov The induction equivalency factors (IEFs) of all MeBaAs studied were higher than that of the parent compound, with 6-MeBaA and 9-MeBaA being over two orders of magnitude more potent. nih.gov

Other key comparative findings include:

Tumor Initiation: The tumor-initiating activity of methylated PAHs varies significantly with the location of the methyl group. For instance, 12-methylbenz(a)anthracene (B1219001) is more tumorigenic than its methylene-bridged counterpart, 1,12-methylenebenz(a)anthracene. nih.gov

Metabolism: The presence and position of a methyl group can alter the rate and regioselectivity of metabolism by enzymes like cytochrome P-450. nih.gov

Cellular Effects: Different isomers exhibit distinct effects on cellular processes. While most MeBaAs can induce cell proliferation, only specific isomers like 10-MeBaA were found to induce apoptosis and inhibit gap junctional intercellular communication (GJIC), which are cellular events linked to tumor promotion. nih.gov

Future research on 7,9,10,12-tetramethylbenz(a)anthracene will benefit from direct comparison with other mono-, di-, tri-, and tetramethylated isomers to pinpoint how the specific substitution pattern at the 7, 9, 10, and 12 positions dictates its unique biological and toxicological profile.

Table 2: Comparison of Biological Activities of Selected Methylated Benz(a)anthracene Isomers

| Compound | AhR Activation (Relative Potency) nih.gov | Tumor-Initiating Activity nih.gov | Other Notable Effects nih.gov |

| Benz(a)anthracene (BaA) | Baseline | Less active than some methylated derivatives | - |

| 6-Methylbenz(a)anthracene | High (IEF >100x BaA) | Data not specified | Induces cell proliferation |

| 9-Methylbenz(a)anthracene | High (IEF >100x BaA) | Data not specified | Induces cell proliferation |

| 10-Methylbenz(a)anthracene | Moderate | Data not specified | Induces apoptosis; Inhibits GJIC |

| 12-Methylbenz(a)anthracene | Moderate | More tumorigenic than 1,12-methylenebenz(a)anthracene | Inhibits GJIC |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | High | Potent carcinogen | Genotoxic; Induces apoptosis |

Interdisciplinary Research on Environmental Biogeochemical Cycling

Understanding the complete lifecycle of 7,9,10,12-tetramethylbenz(a)anthracene in the environment requires an interdisciplinary approach, combining environmental chemistry, geology, atmospheric science, and microbiology. The environmental fate of PAHs is governed by complex processes including atmospheric transport, deposition, volatilization, and degradation. pjoes.comnih.gov

PAHs are ubiquitous environmental pollutants that can be transported over long distances in the atmosphere, often bound to particulate matter, before being deposited into soil and water systems. pjoes.comnih.gov Their persistence in the environment is influenced by factors like sunlight, temperature, and microbial activity. pjoes.comresearchgate.net Heavier, more lipophilic compounds, which would include tetramethylated benz(a)anthracenes, tend to adsorb strongly to soil and sediment particles, making these compartments major environmental sinks. nih.govnih.gov

Interdisciplinary research is crucial for:

Source Apportionment: Identifying the specific industrial, domestic, or natural combustion processes that generate 7,9,10,12-tetramethylbenz(a)anthracene.

Transport Modeling: Predicting how the compound moves between air, water, and soil, including its potential for long-range transport. nih.govnih.gov

Transformation Studies: Investigating its degradation through abiotic (e.g., photodegradation) and biotic (e.g., microbial metabolism) pathways. nih.govresearchgate.net

Bioaccumulation Assessment: Determining its potential to accumulate in aquatic and terrestrial food chains. nih.gov

By integrating field measurements from various environmental matrices with laboratory degradation studies and computational fate models, scientists can build a comprehensive picture of the biogeochemical cycling of this compound and assess its potential for exposure and ecological risk. nih.govfrontiersin.org

Methodological Innovations in Trace Analysis and Speciation

A significant challenge in studying methylated PAHs is the analytical difficulty of separating and quantifying the numerous possible isomers, which often co-exist in complex environmental mixtures. researchgate.netwur.nl Since the toxicological properties of these compounds are highly isomer-specific, accurate risk assessment depends on robust analytical methods capable of trace-level detection and precise speciation.

Traditional gas chromatography-mass spectrometry (GC-MS) often struggles to resolve all isomers of heavier PAHs in a single chromatographic run. researchgate.net A key innovation to overcome this is two-dimensional gas chromatography (GCxGC), often coupled with mass spectrometry. This powerful technique offers greatly enhanced separation capacity, allowing for the resolution of isomers that would otherwise co-elute. researchgate.netmdpi.com Researchers have successfully developed GCxGC-MS methods to separate and identify multiple methylated benz(a)anthracene isomers in complex samples like river sediment. researchgate.netwur.nl

Future methodological developments will likely focus on:

Improving Chromatographic Selectivity: Designing novel GC stationary phases with unique selectivities for PAH isomers. mdpi.com

Enhancing Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) for more confident identification and to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Developing Certified Reference Materials: Creating standards for a wider range of methylated PAH isomers, including 7,9,10,12-tetramethylbenz(a)anthracene, to improve the accuracy and comparability of analytical data across different laboratories.

Advanced Sample Preparation: Innovating more efficient and selective extraction and clean-up techniques to isolate trace amounts of target analytes from complex matrices like soil, tissue, and sludge. mdpi.com

These advancements are critical for accurately determining the environmental concentrations and exposure levels of specific methylated PAHs, paving the way for more refined toxicological studies and risk assessments.

Q & A

Basic: What analytical methods are recommended for characterizing 7,9,10,12-tetramethylbenz(a)anthracene in environmental or biological samples?

Answer:

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for detecting polycyclic aromatic hydrocarbons (PAHs) like methylated benz(a)anthracenes. Key steps include:

-

Sample Preparation : Use toluene-based extraction for environmental matrices (e.g., soil, water) to isolate PAHs .

-

Calibration : Employ certified reference standards (e.g., 7-methylbenz(a)anthracene standard solution at 50 mg/L in toluene) to ensure quantification accuracy .

-

Detection Parameters :

Parameter Value (for 7,12-dimethyl analog) Source Retention Time 12–15 min (HPLC, C18 column) Detection Limit 0.1 µg/L (GC-MS) Molecular Weight 256.34 g/mol

Note : For tetramethyl derivatives, optimize methods to account for increased hydrophobicity and potential isomer complexity.

Basic: What safety protocols are critical when handling methylated benz(a)anthracenes in laboratory settings?

Answer:

- Engineering Controls : Use Class I, Type B biological safety hoods during sample preparation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Avoid dry sweeping; use HEPA-filtered vacuums for cleanup .

- Emergency Measures :

- Skin/Eye Contact: Flush with water for 15+ minutes; remove contaminated clothing .

- Spill Management: Apply wet methods or vacuuming with HEPA filters to suppress dust .

- Exposure Monitoring : Regularly test airborne concentrations using OSHA-compliant methods .

Advanced: How do methylation patterns influence the carcinogenic potential of benz(a)anthracene derivatives?

Answer:

- Metabolic Activation : Methyl groups at specific positions (e.g., 7,12 in DMBA) enhance metabolic conversion to dihydrodiol epoxides, which form DNA adducts. Compare mutagenicity assays between 7,12-dimethyl and non-methylated analogs using:

- Structural Analysis : Molecular docking studies can predict interactions between methylated metabolites and DNA repair enzymes .

Advanced: How can researchers resolve contradictions in genotoxicity data across studies?

Answer:

- Data Validation : Apply constructive falsification frameworks to assess empirical contradictions :

- Replicate Studies : Control variables (e.g., solvent purity, metabolic activation systems) to isolate confounding factors .

- Meta-Analysis : Pool data from multiple assays (e.g., Comet assay vs. Ames test) to identify dose-response consistency .

- Mechanistic Clarification : Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways and adduct formation .

Basic: What physicochemical properties are critical for experimental design with methylated benz(a)anthracenes?

Answer:

Key properties (for 7,12-dimethyl analog ):

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 122–123°C | Determines solubility in solvents |

| LogP | 5.76 | Predicts lipid membrane permeability |

| Solubility | <1 mg/L in water | Guides solvent choice for dosing |

| Stability | Light-sensitive; store at 2–8°C | Avoids photodegradation |

Note : Tetramethyl derivatives may exhibit higher LogP and lower aqueous solubility.

Advanced: What in vitro models are suitable for studying metabolic pathways of methylated PAHs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.